![molecular formula C27H26N2O2S B2466667 ethyl 2-{2-[(4-methylbenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate CAS No. 339278-02-3](/img/structure/B2466667.png)

ethyl 2-{2-[(4-methylbenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

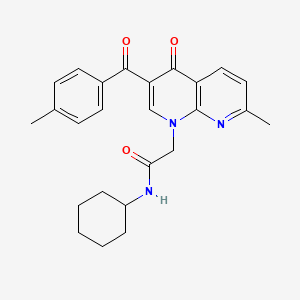

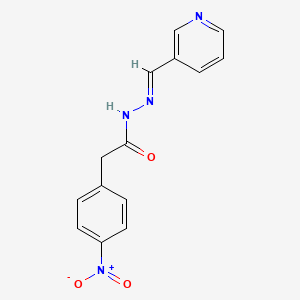

The compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a sulfanyl group attached to a methylbenzyl group, and an acetate group attached to the imidazole ring .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the imidazole ring, the sulfanyl group, and the acetate group would all contribute to its overall structure .Aplicaciones Científicas De Investigación

Synthesis Methods and Structural Analysis :

- Ionic Liquid Catalysis : The ionic liquid 1-ethyl-3-methylimidazole acetate ([EMIM]OAc) is an effective catalyst for synthesizing 2-aryl-4,5-diphenyl imidazoles, highlighting its utility in creating compounds similar to ethyl 2-{2-[(4-methylbenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate (Hongjun Zang et al., 2010).

- Crystal Structure Analysis : Research on related compounds, such as azilsartan methyl ester ethyl acetate hemisolvate, provides insights into the crystal structures of complex imidazole derivatives (Zhengyi Li et al., 2015).

- Novel Imidazole Ligands : A study on new imidazole-based heterocycles explores the effects of substituents on N-donor strengths, relevant to understanding the properties of compounds like this compound (A. O. Eseola et al., 2010).

Potential Biological Activities :

- Antiprotozoal Activity : Imidazole derivatives, including 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole, have shown strong activity against protozoa such as Trichomonas vaginalis and Giardia intestinalis (J. Pérez‐Villanueva et al., 2013).

- Antioxidant Properties : Studies on phenolic compounds and imidazole derivatives reveal their potential as antioxidants, which could be a significant aspect of this compound research (Zijia Zhang et al., 2009).

Antibacterial and Antifungal Activities :

- Antibacterial Activity : Imidazole derivatives have been studied for their antibacterial properties, indicating potential applications for this compound in this area (Ravinder Nath ANISETTI et al., 2012).

Additional Applications :

- Cytotoxic Potential : Endophytic fungi extracts containing ethyl acetate have been evaluated for their cytotoxic potential against cancer cell lines, suggesting a possible research avenue for similar compounds (Ananda Danagoudar et al., 2018).

- Corrosion Protection : Imidazole derivatives have shown potential as corrosion inhibitors in metal surfaces, a property that might be relevant for this compound (O. Krim et al., 2016).

Propiedades

IUPAC Name |

ethyl 2-[2-[(4-methylphenyl)methylsulfanyl]-4,5-diphenylimidazol-1-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N2O2S/c1-3-31-24(30)18-29-26(23-12-8-5-9-13-23)25(22-10-6-4-7-11-22)28-27(29)32-19-21-16-14-20(2)15-17-21/h4-17H,3,18-19H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFVWVNVHUFWMND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C(=C(N=C1SCC2=CC=C(C=C2)C)C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Fluoro-2-[(oxolan-2-yl)methoxy]pyridine](/img/structure/B2466584.png)

![N-methyl-3-oxo-N-phenyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2466587.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-1-ethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2466590.png)

![1-({1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidin-4-yl}acetyl)-4-propionylpiperazine](/img/structure/B2466591.png)

![N-(4-fluorophenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2466595.png)

![(2E)-2-[(4-Fluorosulfonyloxy-3-methoxyphenyl)methylidene]-3-oxo-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine](/img/structure/B2466607.png)